

# An In-depth Technical Guide to 4-Hydroxy-2-methylbenzaldehyde

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## Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzaldehyde

Cat. No.: B179408

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This technical guide provides a comprehensive overview of **4-Hydroxy-2-methylbenzaldehyde**, including its nomenclature, physicochemical properties, a representative synthesis protocol, and its applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

## Nomenclature and Identification

**4-Hydroxy-2-methylbenzaldehyde** is an organic compound that serves as a valuable intermediate in various synthetic processes. Accurate identification is crucial for research and development.

Synonyms and Alternative Names:

- 2-methyl-4-hydroxybenzaldehyde[1]
- Benzaldehyde, 4-hydroxy-2-methyl-[2]
- 4-Hydroxy-o-tolualdehyde
- m-Cresol-4-aldehyde
- o-homo-p-hydroxybenzaldehyde

A comprehensive list of depositor-supplied synonyms and identifiers is available through public chemical databases.

## Chemical Identifiers:

Identifier	Value
IUPAC Name	4-hydroxy-2-methylbenzaldehyde[3]
CAS Number	41438-18-0[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub> [1][2]
InChI Key	JDWWIEFMFPWBST-UHFFFAOYSA-N[2][3]
SMILES	<chem>CC1=C(C=CC(=C1)O)C=O</chem> [3]
PubChem CID	458185[3]
EC Number	676-200-2[3]

## Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of **4-Hydroxy-2-methylbenzaldehyde** is essential for its handling, characterization, and application in experimental settings.

## Physicochemical Properties:

Property	Value
Molecular Weight	136.15 g/mol [1][3]
Appearance	White crystalline solid[4]
Melting Point	104-107 °C
Boiling Point	205-207 °C (at 18 Torr)
Density	1.175 g/cm <sup>3</sup> (Predicted)
Solubility	Slightly soluble in water; soluble in alcohols, ethers, and ketones[4]
pKa	7.89 ± 0.18 (Predicted)

## Spectroscopic Data:

Technique	Key Data Points
Mass Spectrometry (GC-MS)	Major m/z peaks: 136, 135, 107[3]
Infrared (IR) Spectroscopy	Vapor Phase IR Spectra available in public databases[3][5]
Predicted Collision Cross Section (CCS)	[M+H] <sup>+</sup> : 123.4 Å <sup>2</sup> , [M+Na] <sup>+</sup> : 133.1 Å <sup>2</sup> , [M-H] <sup>-</sup> : 126.6 Å <sup>2</sup> [6]

## Synthesis and Experimental Protocols

**4-Hydroxy-2-methylbenzaldehyde** can be synthesized through various routes. A common industrial approach involves the selective oxidation of p-cresol derivatives. The following is a representative experimental protocol based on the cobalt-catalyzed oxidation of 2-methyl-p-cresol.

### Experimental Protocol: Oxidation of 2-methyl-p-cresol

This protocol outlines a general method for the synthesis of **4-Hydroxy-2-methylbenzaldehyde**. Researchers should adapt and optimize the conditions for their specific laboratory setup.

#### Materials:

- 2-methyl-p-cresol (substrate)
- Cobalt(II) chloride (catalyst)
- Sodium hydroxide (base)
- Methanol (solvent)
- Oxygen gas (oxidant)
- Hydrochloric acid (for neutralization)

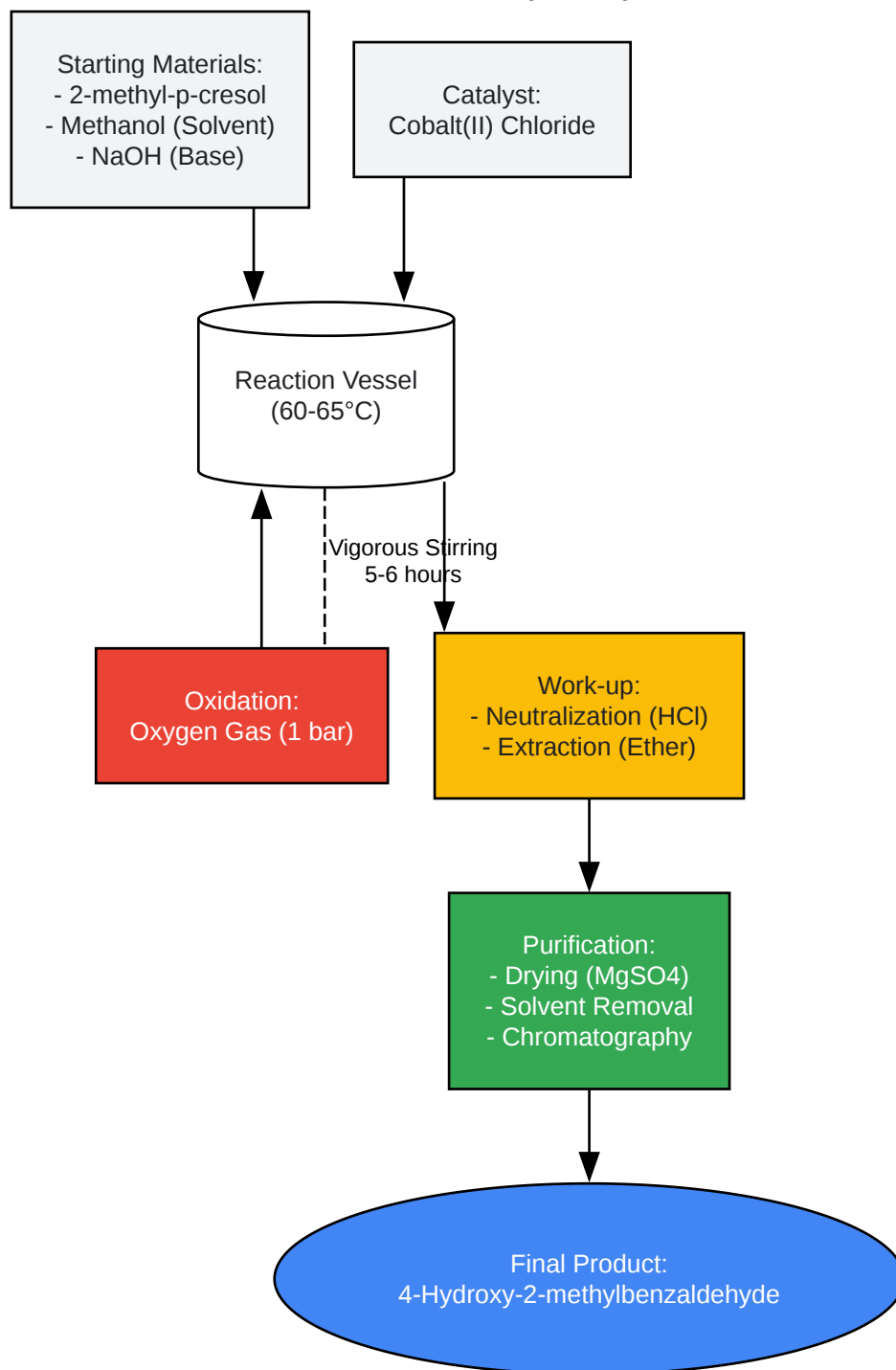
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (drying agent)
- Standard laboratory glassware for reflux, extraction, and filtration

#### Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, add 2-methyl-p-cresol, methanol, and sodium hydroxide. Stir the mixture until the solids are dissolved.
- **Catalyst Addition:** Add a catalytic amount of cobalt(II) chloride to the mixture. The molar ratio of the cobalt catalyst to the cresol substrate is typically in the range of 0.0005:1 to 0.05:1.
- **Oxidation:** Heat the reaction mixture to 60-65°C. Introduce a steady stream of oxygen gas into the mixture while stirring vigorously. The reaction is typically carried out at atmospheric pressure (1 bar).
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-6 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Carefully neutralize the mixture with hydrochloric acid to a pH of ~7.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
- **Purification:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- **Final Purification:** The crude **4-Hydroxy-2-methylbenzaldehyde** can be further purified by column chromatography on silica gel or by recrystallization.

#### Synthesis Workflow Diagram:

## Workflow for Cobalt-Catalyzed Synthesis



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Caption: Cobalt-catalyzed synthesis of **4-Hydroxy-2-methylbenzaldehyde**.

## Applications in Research and Drug Development

**4-Hydroxy-2-methylbenzaldehyde** is a versatile intermediate with applications across several scientific disciplines.

- **Pharmaceutical Synthesis:** It serves as a precursor for various active pharmaceutical ingredients (APIs). The aldehyde and phenol functionalities allow for a wide range of chemical transformations, making it a key building block in the development of new therapeutic agents.
- **Fine Chemicals and Dyes:** The compound is used in the synthesis of specialty chemicals, including dyes and fragrances. Its structure contributes to the chromophoric and olfactory properties of the final products.
- **Ligand and Catalyst Development:** It can be used in the synthesis of ligands for coordination chemistry and as a component in the development of novel catalysts for organic reactions[4].
- **Biological Activity Research:** Derivatives of hydroxybenzaldehydes are studied for a range of biological activities. For instance, related imine compounds have been investigated for antimicrobial, antioxidant, and DNA-binding properties. While direct biological data on **4-Hydroxy-2-methylbenzaldehyde** is limited, its structural motifs are present in biologically active molecules, making it a compound of interest for structure-activity relationship (SAR) studies.

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